tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that features a benzo[d]imidazole core substituted with a tert-butyl ester and a dioxaborolane moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d]imidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the tert-butyl ester: This step involves the esterification of the benzo[d]imidazole core with tert-butyl chloroformate under basic conditions.
Attachment of the dioxaborolane moiety: The final step involves the borylation of the benzo[d]imidazole core using a dioxaborolane reagent, typically in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Oxidation and reduction: The benzo[d]imidazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Suzuki-Miyaura cross-coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
Suzuki-Miyaura cross-coupling:
Oxidation and reduction: Leads to various oxidized or reduced derivatives of the benzo[d]imidazole core, which can be further functionalized for specific applications.
Scientific Research Applications
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Medicine: Explored as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate depends on its specific application. In the context of Suzuki-Miyaura cross-coupling, the dioxaborolane moiety acts as a boron source, facilitating the formation of new carbon-carbon bonds through a palladium-catalyzed mechanism. The benzo[d]imidazole core can interact with various biological targets, modulating their activity through binding interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate core instead of a benzo[d]imidazole core.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Features a phenylcarbamate core, offering different reactivity and applications.
Uniqueness
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is unique due to its combination of a benzo[d]imidazole core and a dioxaborolane moiety. This structure imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-20-13-10-12(8-9-14(13)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBPVRDAROETEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732169 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021918-86-4 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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